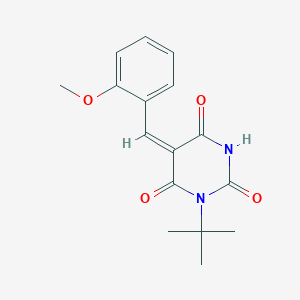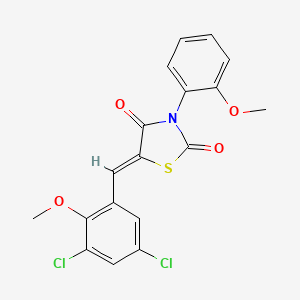
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, also known as DFB or DFB-Br, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in various cellular processes.
Mecanismo De Acción
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide binds to the regulatory domain of PKC, which prevents its activation by diacylglycerol and other activators. This leads to a decrease in PKC activity and downstream signaling events. The exact mechanism of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide binding to PKC is still unclear, but it is thought to involve interactions with the cysteine-rich C1 domain of the enzyme.
Biochemical and Physiological Effects
The inhibition of PKC by N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to induce apoptosis and inhibit cell growth and invasion. In neurons, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to protect against ischemic injury and improve cognitive function. In diabetic animals, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to improve insulin sensitivity and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide in lab experiments is its selectivity for PKC over other kinases. This allows researchers to specifically target PKC signaling pathways without affecting other signaling pathways. However, N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is also known to have off-target effects on other proteins, which can complicate data interpretation. Another limitation of using N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals.
Direcciones Futuras
There are several future directions for the use of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide in scientific research. One area of interest is the role of PKC in cancer progression and metastasis. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo, and further studies are needed to elucidate the underlying mechanisms. Another area of interest is the role of PKC in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to protect against ischemic injury and improve cognitive function, and further studies are needed to determine its potential therapeutic benefits in these diseases. Finally, the development of more potent and selective PKC inhibitors, based on the structure of N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide, could lead to the discovery of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been used extensively in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in many signaling pathways, including those that regulate cell proliferation, differentiation, apoptosis, and metabolism. N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide has been shown to inhibit PKC activity in a dose-dependent manner, and its selectivity for PKC over other kinases has been demonstrated in several studies.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(2-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-11-7-8-15(12(2)9-11)17-20(18,19)10-13-5-3-4-6-14(13)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVHVPXCBZONLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4666359.png)

![propyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4666367.png)

![N-[4-(acetylamino)phenyl]-6-chloro-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4666380.png)


![N,N-diethyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4666395.png)
![4-[isonicotinoyl(8-quinolinylsulfonyl)amino]phenyl isonicotinate](/img/structure/B4666408.png)
![N-(3-chloro-4-fluorophenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4666409.png)
![methyl (4-{[(3-acetylphenyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B4666418.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4666421.png)

![N-(3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4666439.png)